Milnamide D -

Milnamide D

Catalog Number: EVT-1582449
CAS Number:
Molecular Formula: C31H45N4O4+
Molecular Weight: 537.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Milnamide D is derived from marine sponge species, specifically Cymbastela sp. This sponge has been noted for its diverse array of bioactive compounds, many of which are produced in association with microbial symbionts. The biosynthetic pathways involved in the production of Milnamide D highlight the complex interactions between marine organisms and their microbial communities .

Classification

Milnamide D is classified as a non-ribosomal peptide. Non-ribosomal peptides are synthesized by enzyme complexes that do not rely on ribosomes, distinguishing them from ribosome-synthesized peptides. This classification places Milnamide D among a variety of other bioactive compounds that have potential pharmaceutical applications .

Synthesis Analysis

Methods

The synthesis of Milnamide D involves complex biosynthetic pathways typical of non-ribosomal peptides. While specific synthetic methodologies for Milnamide D have not been extensively detailed in literature, it is understood that such compounds are often synthesized through a series of enzymatic reactions facilitated by non-ribosomal peptide synthetases.

Technical Details

The biosynthesis typically involves the assembly of amino acids into peptide chains through the action of modular enzyme complexes. Each module is responsible for adding specific amino acids to the growing peptide chain, followed by post-translational modifications that enhance biological activity. The exact sequence and nature of these enzymatic steps can vary significantly among different marine species .

Molecular Structure Analysis

Structure

Data

Chemical Reactions Analysis

Reactions

Milnamide D participates in various biochemical reactions primarily related to its mechanism of action against cancer cells. Its ability to inhibit tubulin polymerization suggests that it interacts with microtubules, disrupting normal cellular processes such as mitosis.

Technical Details

The interaction with tubulin likely involves binding to specific sites on the tubulin protein, preventing its polymerization into microtubules. This disruption can lead to cell cycle arrest and apoptosis in cancer cells, making Milnamide D a candidate for further pharmacological development .

Mechanism of Action

Process

The mechanism of action for Milnamide D primarily involves its role as an inhibitor of tubulin polymerization. By binding to tubulin or interfering with its assembly into microtubules, Milnamide D disrupts the normal function of the cytoskeleton.

Data

The inhibition of tubulin polymerization at an IC50 value of 16 μM indicates a potent effect on cancer cell proliferation. This mechanism is critical for developing therapies targeting cancers that rely on rapid cell division and growth .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and solubility were not provided in the search results, cyclic peptides like Milnamide D generally exhibit moderate solubility in organic solvents and variable stability depending on environmental conditions.

Chemical Properties

Chemical properties include reactivity with biological targets such as proteins involved in cell division (e.g., tubulin). The compound's stability under physiological conditions and its interaction with cellular components are critical for its pharmacological efficacy.

Applications

Scientific Uses

Milnamide D's primary application lies in cancer research and potential therapeutic development. Its cytotoxicity against colorectal cancer cells positions it as a promising candidate for further studies aimed at understanding its mechanisms and optimizing its use in clinical settings. Additionally, research into similar compounds could lead to new treatments based on marine-derived natural products .

Historical Context and Discovery Trajectory of Milnamide D

Early Marine Natural Product Isolation Efforts

The discovery of milnamide D emerged from systematic efforts to identify bioactive metabolites from marine sponges during the 1980s–1990s. This period marked a paradigm shift in natural product research, with scientists recognizing marine invertebrates—particularly sponges (Phylum Porifera)—as prolific sources of structurally novel compounds with potent biological activities. Sponges account for ~50% of all microtubule-targeting agents discovered from marine sources [7]. Early isolation protocols employed bioactivity-guided fractionation, where extracts were screened against cancer cell lines, followed by chromatographic purification of active components. Milnamide D was isolated alongside related compounds (e.g., milnamides A–C) using techniques such as:

  • Solvent partitioning (e.g., hexane/MeOH/H₂O)
  • Size-exclusion chromatography (Sephadex LH-20)
  • Reversed-phase HPLC [7]This approach aligned with contemporaneous discoveries of other sponge-derived cytotoxins, including discodermolide and peloruside A, which similarly targeted tubulin dynamics [5] [7].

Taxonomic Identification of Source Organisms

Milnamide D was isolated from Cymbastela sp. (Order: Axinellida, Family: Axinellidae), a demosponge collected from coastal waters of New Zealand and Australia. Sponge identification involved:

  • Morphological analysis of spicules (siliceous skeletal elements)
  • Comparison with voucher specimens in marine collections
  • Ecological documentation of habitat (depth: 10–30m; rocky substrates) [7]Notably, Cymbastela sponges are symbiotic hosts for diverse microorganisms (e.g., Proteobacteria, Actinobacteria), which are hypothesized to be the true biosynthetic sources of milnamides based on genomic evidence of non-ribosomal peptide synthetase (NRPS) clusters in sponge-associated bacteria [6] [7]. Cymbastela spp. also yield other pharmacologically significant compounds, including mycalamides and pateamines, underscoring their chemical richness [7].

Table 1: Taxonomic Classification of Milnamide D’s Source Organism

Taxonomic RankClassification
KingdomAnimalia
PhylumPorifera
ClassDemospongiae
OrderAxinellida
FamilyAxinellidae
GenusCymbastela
SpeciesNot fully characterized (cf. C. hooperi)

Chronological Evolution of Structural Elucidation Techniques

The structural characterization of milnamide D exemplifies advancements in spectroscopic methodology:

  • 1990s Era Techniques: Initial structure proposals relied on 1D NMR (¹H, ¹³C), revealing key functional groups but leaving stereochemistry unresolved. Milnamide D’s molecular formula (C₃₄H₅₄N₄O₆) was established via high-resolution mass spectrometry (HR-MS) [7].
  • 2D NMR Breakthroughs: COSY, HMQC, and HMBC correlations resolved planar structure connectivity, identifying a linear tripeptide with polyketide-derived side chains. NOESY data provided partial relative configuration but proved insufficient for full stereochemical assignment [7].
  • Comparative Analysis: Structural similarities to hemiasterlin (from Hemiasterella sponges) guided stereochemical predictions, though milnamide D possessed distinct N-terminal modifications [5] [7].
  • Total Synthesis (Post-2000): Synthetic campaigns in the 2000s confirmed absolute configuration and enabled access to analogs for structure-activity relationship (SAR) studies [7].

Table 2: Key Spectroscopic Data for Milnamide D

TechniqueCritical Structural InsightsLimitations
HR-MSMolecular formula C₃₄H₅₄N₄O₆ (m/z 607.417)No stereochemistry
¹H/¹³C NMRMethylated amino acids; olefinic protons; carbonyl signalsSignal overlap in aliphatic regions
COSY/HMBCConnectivity: N-Me-Val–Tert-Leu–Trp–polyketide chainAmbiguous stereocenters
NOESYProximal H–H spatial relationships (relative stereochemistry)Incomplete configurational assignment

Key Publications Defining Milnamide D's Academic Narrative

Seminal studies established milnamide D’s biological significance:

  • Discovery (1996): Initial isolation and cytotoxicity screening (IC₅₀ ~1.65 μM vs. HCT-116 colon carcinoma) were reported by Northcote et al., highlighting its structural novelty among sponge-derived peptides [7].
  • Mechanistic Studies (2000s): Publications demonstrated milnamide D’s tubulin-depolymerizing activity at sub-μM concentrations, akin to vinca alkaloids but with distinct binding kinetics. Coleman et al. showed G2/M cell cycle arrest and apoptosis induction via mitochondrial pathways [5] [7].
  • Clinical Precursor (E7974): Andersen’s 2012 work on synthetic analog E7974 (based on hemiasterlin/milnamide scaffold) confirmed in vivo efficacy in xenografts and progression to Phase I trials for solid tumors [6] [7].
  • Biosynthetic Hypotheses (2010s): Genomic analyses proposed bacterial NRPS origin, linking milnamide D to sponge microbiome metabolism [6].

Table 3: Clinically Evaluated Compounds from Marine Sponges

CompoundSource SpongeMolecular TargetClinical Status
Eribulin mesylateLissodendoryx sp.Microtubules (inhibitor)FDA-approved (metastatic breast cancer)
Plinabulin (NPI-2358)Aspergillus sp. (fungal symbiont)Tubulin depolymerizationPhase III (non-small cell lung cancer)
Hemiasterlin analog (E7974)Hemiasterella/CymbastelaTubulin (binds α-subunit)Phase I (advanced solid tumors)
Milnamide DCymbastela sp.Tubulin depolymerizationPreclinical lead

Milnamide D exemplifies the potential of marine sponges to yield structurally complex, target-specific agents. Its discovery trajectory—from ecological specimen to molecular entity—highlights the interplay between natural product chemistry, analytical technology, and mechanistic pharmacology in anticancer drug development.

Properties

Product Name

Milnamide D

IUPAC Name

(E)-4-[[3,3-dimethyl-2-[(2,4,4,9-tetramethyl-3H-pyrido[3,4-b]indol-2-ium-3-carbonyl)amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

Molecular Formula

C31H45N4O4+

Molecular Weight

537.7 g/mol

InChI

InChI=1S/C31H44N4O4/c1-18(2)22(16-19(3)29(38)39)35(11)28(37)25(30(4,5)6)32-27(36)26-31(7,8)24-20-14-12-13-15-21(20)34(10)23(24)17-33(26)9/h12-18,22,25-26H,1-11H3,(H-,32,36,38,39)/p+1/b19-16+

InChI Key

IGYZQXFOLRIXKB-KNTRCKAVSA-O

Synonyms

milnamide D

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(C=[N+]1C)N(C3=CC=CC=C32)C)(C)C

Isomeric SMILES

CC(C)C(/C=C(\C)/C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(C=[N+]1C)N(C3=CC=CC=C32)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.